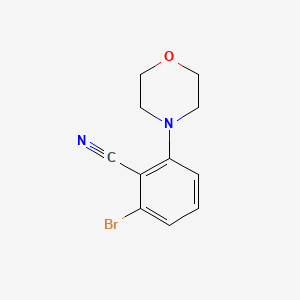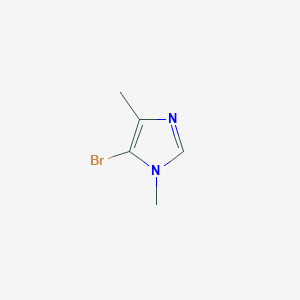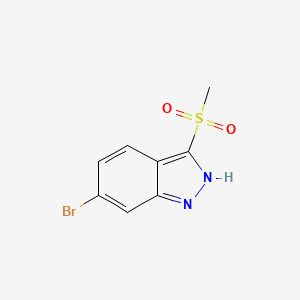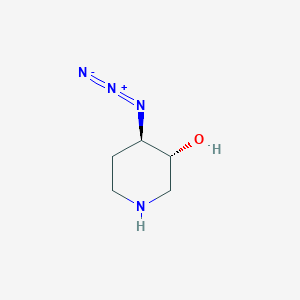
2-Bromo-6-morpholinobenzonitrile
Vue d'ensemble
Description
2-Bromo-6-morpholinobenzonitrile is an organic compound that belongs to the class of benzyl bromides. It has a molecular formula of C11H11BrN2O and a molecular weight of 267.13 g/mol .
Molecular Structure Analysis
The molecular structure of 2-Bromo-6-morpholinobenzonitrile consists of a bromine atom (Br) attached to a benzene ring, which is further connected to a morpholine ring and a nitrile group . The exact molecular structure can be represented by the SMILES notation: BrC1=CC=CC(N2CCOCC2)=C1C#N .Applications De Recherche Scientifique
Supramolecular Architecture
The compound’s ability to form 3D supramolecular structures through non-covalent interactions makes it valuable in the study of molecular self-assembly . These structures are essential for developing new materials with specific mechanical, optical, or electronic properties .
Organic Synthesis
As a synthetic intermediate , 2-Bromo-6-morpholinobenzonitrile can be used to synthesize a variety of organic compounds . Its bromine atom is a good leaving group, which can facilitate nucleophilic substitution reactions that are fundamental in organic synthesis .
Crystallography
The compound’s well-defined crystalline structure, as revealed by X-ray diffraction (XRD) , allows for in-depth studies of crystal packing and molecular geometry . This is crucial for understanding the physical properties of materials and for the design of crystal engineering applications .
Photophysical Studies
2-Bromo-6-morpholinobenzonitrile can be used in the synthesis of helicenes , which are compounds known for their interesting optical properties . These properties are significant for applications in organic electronics , such as light-emitting diodes (LEDs) and photovoltaic cells .
Medicinal Chemistry
The morpholine ring present in the compound is a common feature in pharmaceuticals . It can be utilized to develop new drugs with potential antimicrobial, antifungal, or antitumor activities .
Catalysis
Due to its unique molecular structure, 2-Bromo-6-morpholinobenzonitrile can act as a ligand in catalytic systems . This can be explored for catalyzing various chemical reactions , including those that are environmentally friendly or industrially relevant .
Material Science
The compound’s ability to participate in π⋅⋅⋅π and π⋅⋅⋅Br interactions makes it a candidate for designing new materials with specific optical and electronic features . This is particularly relevant for the development of ophthalmic glasses and polymers .
Molecular Electronics
The electronic properties of 2-Bromo-6-morpholinobenzonitrile can be harnessed in the field of molecular electronics . Its potential to form stable molecular junctions could lead to advancements in the creation of molecular switches or memory storage devices .
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that brominated benzonitriles are often used in organic synthesis, particularly in cross-coupling reactions .
Mode of Action
Brominated benzonitriles are generally used as reagents in suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Biochemical Pathways
The compound’s potential use in suzuki–miyaura coupling suggests it may be involved in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .
Pharmacokinetics
The molecular weight of the compound is 26712 , which is within the range generally considered favorable for oral bioavailability in drug discovery.
Result of Action
As a potential reagent in suzuki–miyaura coupling, it may contribute to the formation of new carbon-carbon bonds, which could have significant effects at the molecular level .
Propriétés
IUPAC Name |
2-bromo-6-morpholin-4-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c12-10-2-1-3-11(9(10)8-13)14-4-6-15-7-5-14/h1-3H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIGGSMIIBGCKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=CC=C2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20732437 | |
| Record name | 2-Bromo-6-(morpholin-4-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20732437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-morpholinobenzonitrile | |
CAS RN |
1129540-65-3 | |
| Record name | 2-Bromo-6-(4-morpholinyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1129540-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-(morpholin-4-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20732437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1373860.png)





![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1373871.png)




